Cas no 2460754-56-5 (1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one)
1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone
- Z4532402633
- 1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one
- 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one
-
- MDL: MFCD32703164
- Inchi: 1S/C9H8BrClOS/c10-9-1-5(4-13-9)6-2-7(6)8(12)3-11/h1,4,6-7H,2-3H2
- InChI Key: JZMXJEKDYDOHFO-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C1CC1C(CCl)=O
Computed Properties
- Exact Mass: 277.91678 g/mol
- Monoisotopic Mass: 277.91678 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 45.3
- Molecular Weight: 279.58
1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26990756-0.05g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 0.05g |
$282.0 | 2025-03-20 | |
| Enamine | EN300-26990756-0.1g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 0.1g |
$420.0 | 2025-03-20 | |
| Enamine | EN300-26990756-0.25g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 0.25g |
$601.0 | 2025-03-20 | |
| Enamine | EN300-26990756-0.5g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 0.5g |
$947.0 | 2025-03-20 | |
| Enamine | EN300-26990756-1.0g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-20 | |
| Enamine | EN300-26990756-2.5g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-20 | |
| Enamine | EN300-26990756-5.0g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-20 | |
| Enamine | EN300-26990756-10.0g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-20 | |
| Enamine | EN300-26990756-1g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95% | 1g |
$1214.0 | 2023-09-11 | |
| Enamine | EN300-26990756-5g |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one |
2460754-56-5 | 95% | 5g |
$3520.0 | 2023-09-11 |
1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one
1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one (CAS No. 2460754-56-5): An Overview
1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one (CAS No. 2460754-56-5) is a unique and structurally complex compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its brominated thiophene and cyclopropyl moieties, exhibits a range of potential biological activities, making it a valuable candidate for further investigation.
The brominated thiophene moiety in 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one is a key structural feature that contributes to its chemical stability and reactivity. Thiophenes are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals and materials. The presence of the bromine atom enhances the compound's electrophilic nature, making it a suitable substrate for various chemical reactions, including nucleophilic substitution and cross-coupling reactions.
The cyclopropyl ring is another important structural element in this compound. Cyclopropyl-containing molecules are of particular interest due to their unique electronic and steric properties. These properties can influence the conformational flexibility and binding affinity of the molecule, which are crucial factors in drug design and development. The cyclopropyl ring can also enhance the lipophilicity of the compound, potentially improving its bioavailability and cellular permeability.
Recent studies have explored the potential applications of 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one in various therapeutic areas. One notable area of research is its potential as an anticancer agent. Preliminary studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is thought to involve the induction of apoptosis through the modulation of specific signaling pathways.
In addition to its anticancer properties, 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This suggests that 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The chloroethyl group in 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one adds another layer of complexity to its structure and reactivity. Chlorinated compounds are often used in drug design due to their ability to form stable covalent bonds with biological targets. This property can enhance the potency and selectivity of the molecule, making it a valuable tool in drug discovery.
From a synthetic perspective, the preparation of 1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one involves several steps, including the formation of the brominated thiophene intermediate, the introduction of the cyclopropyl ring, and the final chlorination step. Each step requires careful optimization to ensure high yields and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to facilitate these transformations.
The physicochemical properties of 1-2-(5-bromothiophen-3-y)cyclopropyl)-2-chloroethanone have been extensively studied to understand its behavior in different environments. Its solubility, stability, and partition coefficients are critical parameters that influence its pharmacokinetic profile. For instance, the lipophilicity of the compound can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, 1-2-(5-bromothiophen-3-y)cyclopropyl)-2-chloroethanone (CAS No. 2460754-56-5) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the brominated thiophene moiety, cyclopropyl ring, and chloroethyl group, contribute to its biological activities and make it an attractive candidate for further development. Ongoing research continues to explore its therapeutic potential in areas such as cancer treatment and inflammation management.
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